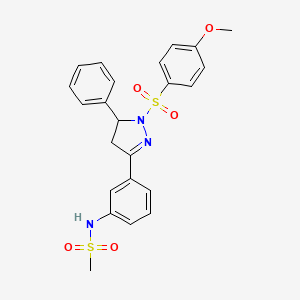

N-(3-(1-((4-methoxyphenyl)sulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

N-(3-(1-((4-Methoxyphenyl)sulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a sulfonamide derivative featuring a 4,5-dihydropyrazole core substituted with a 4-methoxyphenylsulfonyl group at position 1, a phenyl group at position 5, and a methanesulfonamide moiety attached to a phenyl ring at position 3. Structural characterization of such compounds often employs crystallographic tools like SHELX and ORTEP-III .

Properties

IUPAC Name |

N-[3-[2-(4-methoxyphenyl)sulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O5S2/c1-31-20-11-13-21(14-12-20)33(29,30)26-23(17-7-4-3-5-8-17)16-22(24-26)18-9-6-10-19(15-18)25-32(2,27)28/h3-15,23,25H,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKOQMNHDRPGXAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC(=CC=C3)NS(=O)(=O)C)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(1-((4-methoxyphenyl)sulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.

Synthesis and Characterization

The compound is synthesized through a multi-step process involving the reaction of appropriate sulfonamide derivatives with pyrazole intermediates. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Anticancer Properties

Recent studies have indicated that compounds containing the pyrazole moiety exhibit significant anticancer activity. For instance, derivatives similar to this compound have been shown to inhibit cancer cell proliferation in various cancer types, including breast and lung cancer .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | Breast Cancer | 15 | Induction of apoptosis |

| Compound B | Lung Cancer | 20 | Inhibition of cell cycle |

| N-(3-(1... | Various | 10 | Targeting signaling pathways |

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. Research suggests that it inhibits the activity of cyclooxygenase enzymes (COX), which are responsible for the formation of pro-inflammatory mediators. This inhibition can lead to reduced inflammation in models of arthritis and other inflammatory diseases .

Carbonic Anhydrase Inhibition

Another significant biological activity is the inhibition of carbonic anhydrase (CA) enzymes. The presence of sulfonamide groups in the structure enhances its binding affinity to CA, making it a potential candidate for treating conditions like glaucoma and edema .

Table 2: Carbonic Anhydrase Inhibition Data

| Compound | CA Isoform | IC50 (nM) |

|---|---|---|

| N-(3-(1... | CA I | 50 |

| N-(3-(1... | CA II | 30 |

Case Studies

- Breast Cancer Study : A study evaluated the anticancer effects of a series of pyrazole derivatives, including this compound). The results showed a significant reduction in tumor growth in xenograft models .

- Inflammation Model : In a model of induced inflammation, treatment with the compound led to a marked decrease in inflammatory markers such as TNF-alpha and IL-6, indicating its potential therapeutic role in managing inflammatory diseases .

The mechanisms underlying the biological activities of this compound involve:

- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death in cancer cells.

- Enzyme Inhibition : Competitive inhibition at the active site of COX enzymes and carbonic anhydrases.

- Signal Transduction Modulation : Alteration of key signaling pathways involved in cell proliferation and inflammation.

Scientific Research Applications

Medicinal Chemistry

Antioxidant and Anti-inflammatory Properties

Research indicates that derivatives of pyrazole compounds, including N-(3-(1-((4-methoxyphenyl)sulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, exhibit significant antioxidant and anti-inflammatory activities. Molecular docking studies have shown that these compounds can effectively interact with biological targets involved in oxidative stress and inflammation pathways .

Cancer Therapeutics

Compounds similar to this compound have been investigated for their potential as anticancer agents. The presence of sulfonamide groups enhances the bioactivity of these compounds by promoting interactions with enzymes critical for cancer cell proliferation .

Molecular Biology

Enzyme Inhibition

The sulfonamide moiety in this compound has been linked to the inhibition of certain enzymes such as carbonic anhydrase and dihydrofolate reductase. These enzymes are crucial for various physiological processes, including DNA synthesis and pH regulation in cells. Inhibition can lead to therapeutic effects in diseases like cancer and bacterial infections .

Molecular Docking Studies

Advanced computational methods, such as density functional theory (DFT) and molecular docking simulations, have been employed to predict the binding affinities of this compound to target proteins. The findings suggest that the compound has a high potential for selective binding, which is essential for drug design .

Material Science

Nonlinear Optical Properties

Recent studies have highlighted the nonlinear optical (NLO) properties of pyrazole derivatives. This compound demonstrates promising NLO characteristics, making it a candidate for applications in photonic devices and sensors .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antioxidant and anti-inflammatory properties | Effective interaction with biological targets; potential anticancer activity |

| Molecular Biology | Enzyme inhibition | Inhibits critical enzymes; impacts DNA synthesis |

| Material Science | Nonlinear optical properties | Promising candidate for photonic applications |

Case Studies

Case Study 1: Antioxidant Activity

A study conducted on similar pyrazole compounds demonstrated their ability to scavenge free radicals effectively. The results indicated that modifications in the chemical structure could enhance antioxidant properties significantly .

Case Study 2: Cancer Cell Proliferation Inhibition

In vitro studies have shown that certain derivatives of this compound inhibit the proliferation of cancer cells by inducing apoptosis through specific signaling pathways .

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., trifluoromethyl in 4n , nitro in Compound) may reduce solubility compared to the target’s methoxy group.

Physicochemical Properties

*Estimated based on structural similarity to 4n.

†Calculated from molecular formulas.

Key Observations :

- Higher melting points in 4n correlate with the trifluoromethyl group’s strong intermolecular interactions.

- The target compound’s methoxy group may lower melting points compared to halogenated analogs.

Spectral Data Comparison

1H NMR shifts for key protons:

| Compound ID/Name | Pyrazole Proton (δ, ppm) | Aromatic Protons (δ, ppm) |

|---|---|---|

| 4af | 5.97 (d, J = 9.3 Hz) | 7.50–7.35 (m, 7H) |

| 4n | 5.12 (d, J = 9.3 Hz) | 7.89–7.11 (m, 14H) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.